3-(1,3-benzodioxol-5-ylmethyl)-6-(4-methoxyphenyl)-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one
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Overview
Description
3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-6-(4-METHOXYPHENYL)-10-METHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE is a complex organic compound known for its potential applications in medicinal chemistry and pharmacology. This compound features a unique structure that combines several aromatic rings and heterocyclic elements, making it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-6-(4-METHOXYPHENYL)-10-METHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE typically involves multi-step organic reactions. One common approach includes:
Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with formaldehyde under acidic conditions to form the 1,3-benzodioxole ring.
Synthesis of the Chromeno[6,7-e][1,3]oxazin-8-one Core: This core structure is synthesized through a series of cyclization reactions involving appropriate precursors such as 4-methoxyphenyl derivatives and methyl-substituted aromatic compounds.
Final Coupling Reaction: The final step involves coupling the benzodioxole moiety with the chromeno[6,7-e][1,3]oxazin-8-one core under specific conditions, often using catalysts like palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-6-(4-METHOXYPHENYL)-10-METHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-6-(4-METHOXYPHENYL)-10-METHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-6-(4-METHOXYPHENYL)-10-METHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE involves interaction with specific molecular targets and pathways:
Molecular Targets: It may target enzymes or receptors involved in cell signaling pathways.
Pathways Involved: The compound can modulate pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-6-(4-METHOXYPHENYL)-10-METHYL-2H,3H,4H,8H-CHROMENO[6,7-E][1,3]OXAZIN-8-ONE stands out due to its unique combination of aromatic and heterocyclic structures, which contribute to its diverse chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C27H23NO6 |
---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-6-(4-methoxyphenyl)-10-methyl-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one |
InChI |
InChI=1S/C27H23NO6/c1-16-26-19(13-28(14-31-26)12-17-3-8-23-24(9-17)33-15-32-23)10-22-21(11-25(29)34-27(16)22)18-4-6-20(30-2)7-5-18/h3-11H,12-15H2,1-2H3 |
InChI Key |
QMQQBYQVVTUSHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC3=C1OC(=O)C=C3C4=CC=C(C=C4)OC)CN(CO2)CC5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
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